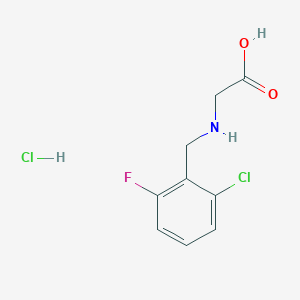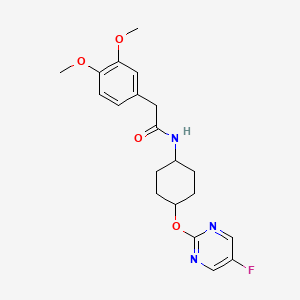![molecular formula C18H26N4O3 B3004577 4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866156-79-8](/img/structure/B3004577.png)
4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzodiazepines are a class of compounds widely recognized in medicinal chemistry for their therapeutic effects, including anxiolytic, anticonvulsant, and muscle relaxant properties. The compound "4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one" belongs to this class and is structurally related to derivatives that have been synthesized and studied for various biological activities, including potential anti-cancer properties .
Synthesis Analysis
The synthesis of benzodiazepine derivatives often involves the formation of quaternary stereogenic centers, which are challenging to produce with high enantioselectivity. One approach to synthesizing such compounds with diverse N1 functionality involves the installation of a di(p-anisyl)methyl (DAM) group, followed by a deprotonation/trapping protocol that allows for the introduction of various electrophiles. This method has been shown to yield quaternary benzodiazepines with excellent enantioselectivity . Additionally, acyl derivatives of benzodiazepines have been synthesized, such as the acetyl and benzoyl derivatives of ethyl ester of 4-methyl-1H-tetrahydro-1,5-benzodiazepine-2-carboxylic acid, which displayed analgesic and antianxiety properties .
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives can be elucidated using techniques such as NMR, IR, and single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, was determined to crystallize in the orthorhombic system with P212121 space group, featuring intermolecular hydrogen bonds and π-π interactions that contribute to the stability of the crystal structure .
Chemical Reactions Analysis
Benzodiazepine derivatives can undergo various chemical reactions, including those that lead to the formation of acyl derivatives. These reactions can impart different pharmacological properties to the resulting compounds. For example, the acetyl derivative of a benzodiazepine ester showed analgesic activity, while its benzoyl derivative exhibited antianxiety effects . Furthermore, the treatment of benzodiazepine derivatives with secondary amines can lead to the formation of amides with psychotropic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepine derivatives can be studied using computational methods such as density functional theory (DFT) calculations. These studies can provide insights into the electronic properties, including the energies of frontier molecular orbitals, which are relevant for understanding the compound's reactivity. Additionally, molecular electrostatic potential maps can be generated to identify reactive sites on the molecular surface . The physical properties, such as solubility and crystallization behavior, are also crucial for the development of these compounds as therapeutic agents.
Applications De Recherche Scientifique
1. Psychotropic and Antiproliferative Activities Research into derivatives of 4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has revealed their potential psychotropic and antiproliferative activities. Nawrocka et al. (1998) explored the synthesis of new derivatives and tested them for psychotropic activity, noting a weak toxicity. Additionally, the compounds demonstrated anxiolytic activity and were screened for cytotoxic (antiproliferative) activity in vitro using different human cancer cell lines, though none showed inhibiting effects against the tumor lines used (Nawrocka et al., 1998).
2. Chemical Synthesis and Characterization Several studies have focused on the synthesis and characterization of various derivatives of this compound. Akila et al. (2020) synthesized N5-substituted and N1,N5-disubstituted tetrahydro-1,5-benzodiazepin-2-ones and carried out their characterization using various spectral techniques. They also evaluated the antimicrobial activity of these compounds (Akila et al., 2020). Ishizumi et al. (1975) investigated the oxidation of tetrahydro-1,4-benzodiazepine derivatives, contributing to the understanding of the chemical properties of these compounds (Ishizumi et al., 1975).
3. Potential as CCK2 Antagonists Roberts et al. (2011) synthesized and tested 1,5-dialkyl-1,5-benzodiazepines as potential cholecystokinin-2 (CCK2) receptor antagonists. Among these, the 5-morpholinoethyl derivative was selected for further evaluation, highlighting the potential of this chemical structure in the development of new pharmaceutical agents (Roberts et al., 2011).
4. Agricultural Applications Asakavičiūtė et al. (2013, 2015) explored the influence of substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives on the growth and productivity of narrow-leafed lupin, highlighting the potential of these compounds in agricultural applications. Their studies provided insights into how these derivatives could affect plant growth and resistance to fungal infestations (Asakavičiūtė et al., 2013), (Asakavičiūtė et al., 2015).
5. Antimicrobial Activity Sharma et al. (1997) synthesized new 1,5-benzothiazepine derivatives as analogs of anticancer drugs and evaluated their antimicrobial activity. This research contributes to understanding the potential of 1,5-benzodiazepine derivatives in the development of new antimicrobial agents (Sharma et al., 1997).
Propriétés
IUPAC Name |
4-methyl-5-[2-(2-morpholin-4-ylethylamino)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-14-12-17(23)20-15-4-2-3-5-16(15)22(14)18(24)13-19-6-7-21-8-10-25-11-9-21/h2-5,14,19H,6-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYVEMVDZBQJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CNCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol](/img/structure/B3004496.png)



![4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether](/img/structure/B3004500.png)
![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B3004504.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004510.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B3004515.png)
![2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol](/img/structure/B3004516.png)
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B3004517.png)